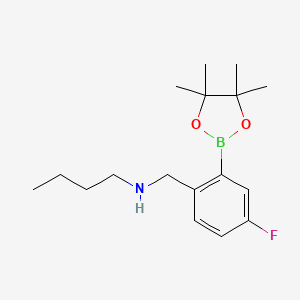

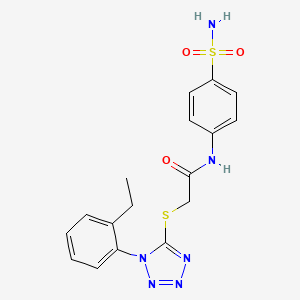

![molecular formula C21H32N4O2 B2881756 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-propylethanediamide CAS No. 922012-44-0](/img/structure/B2881756.png)

N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-propylethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound appears to contain a 1,2,3,4-tetrahydroquinoline moiety, which is a type of isoquinoline . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . They are of interest in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of 1,2,3,4-tetrahydroquinolines can be found in the literature .Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

Synthesis of Tetrahydroisoquinolinones

The reaction of homophthalic anhydride and N-(furan-2-yl-methylidene)-benzylamine leads to the synthesis of trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids and various new tetrahydroisoquinolinones, which incorporate both a known fragment of pharmacological interest and various pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).

Lewis Acid Catalyzed Reactions

Arylvinylidenecyclopropanes react with ethyl (arylimino)acetates in the presence of Lewis acid to prepare pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives selectively (Lu & Shi, 2007).

Chemical Properties and Reactions

Ugi Reaction with Redox-Neutral Amine C-H Functionalization

Pyrrolidine and 1,2,3,4-tetrahydroisoquinoline undergo redox-neutral α-amidation with concurrent N-alkylation upon reaction with aromatic aldehydes and isocyanides, representing a new variant of the Ugi reaction (Zhu & Seidel, 2016).

Palladium Catalyzed C–H Arylation of Thioamides

This method functionalizes the α-methylene C–H bonds of various amines, including tetrahydroisoquinolines, enantioselectively, which is significant in drug discovery (Jain, Verma, Xia, & Yu, 2016).

C-H Functionalization in Cyclic Amines

Cyclic amines such as pyrrolidine and 1,2,3,4-tetrahydroisoquinoline undergo redox-annulations with α,β-unsaturated aldehydes and ketones (Kang, Richers, Sawicki, & Seidel, 2015).

Pharmacological Relevance

Synthesis and Evaluation of Sigma Receptor Ligands

Conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamine, including tetrahydroisoquinoline-containing ligands, were synthesized and evaluated for their sigma receptor affinity (De Costa, Dominguez, He, Williams, Radesca, & Bowen, 1992).

Structurally Strained Iridium(III) Complexes

Research on structurally strained iridium(III) complexes, including those with tetrahydroisoquinoline, demonstrates potential in anticancer potency (Carrasco, Rodríguez‐Fanjul, Habtemariam, & Pizarro, 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N4O2/c1-3-10-22-20(26)21(27)23-15-19(25-12-4-5-13-25)17-8-9-18-16(14-17)7-6-11-24(18)2/h8-9,14,19H,3-7,10-13,15H2,1-2H3,(H,22,26)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKZBFKNCUIRIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

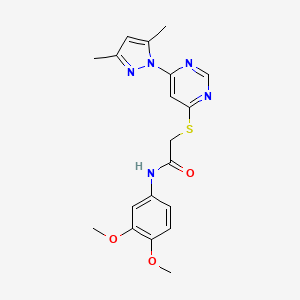

![2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B2881679.png)

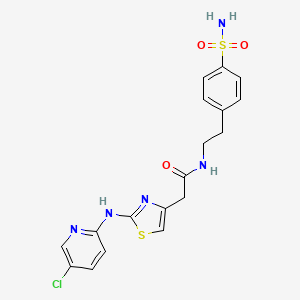

![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2881681.png)

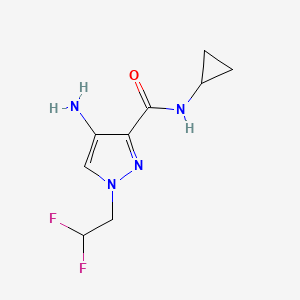

![2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2881684.png)

![N-(2-methylphenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2881687.png)

![(10Z)-11-(4-chlorophenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(16),4(9),5,7,10,12,14-heptaen-3-one](/img/structure/B2881690.png)

![5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2881694.png)